Cas no 6029-82-9 ((1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate)

6029-82-9 structure
Nome del prodotto:(1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate
(1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate
- (1R,7aR)-7-(Hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methyl-2-butenoate
- 2-butenoic acid, 2-methyl-, (1R,7aR)-2,3,5,7a-tetrahydro-7-(hydroxymethyl)-1H-pyrrolizin-1-yl ester, (2Z)-
- 7-Angeloylretronecine
- RETRONECINE, 1-ANGELATE
- DTXSID70209043
- CCRIS 4337
- 6029-82-9
- AKOS040761240
- FS-6722
- 2-BUTENOIC ACID, 2-METHYL-, 2,3,5,7A-TETRAHYDRO-7-(HYDROXYMETHYL)-1H-PYRROLIZIN-1-YL ESTER, (1R-(1.ALPHA.(Z),7A.BETA.))-
- 7-Angelylretronecine
- UNII-9B793GX6WI
- (+)-(7R,8R)-1-HYDROXYMETHYL-5,6,7,8-TETRAHYDRO-3H-PYRROLIZINYL (Z)-2-METHYLBUT-2-ENOATE; 7-ANGELOYLRETRONECINE
- 9B793GX6WI
- [(1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-yl] (Z)-2-methylbut-2-enoate
- O-7-ANGELYLRETRONECINE
- RETRONECINE, 7-(2-METHYLCROTONATE), (Z)-
- Q27272305
- 7-Tigloylheliotridine
- Retronecine 7-(2-methylcrotonate)
- 7-Angeloylheliotridine
- Rivularine
- O-7-Angelylheliotridine
- O7-angelylheliotridine
- 7-Tigloylretronecine
- 7-O-Angeloylheliotridine
-
- Inchi: InChI=1S/C13H19NO3/c1-3-9(2)13(16)17-11-5-7-14-6-4-10(8-15)12(11)14/h3-4,11-12,15H,5-8H2,1-2H3/b9-3-/t11-,12-/m1/s1
- Chiave InChI: TYGYPIIOOQNWBU-BTRLNGJCSA-N
- Sorrisi: CC=C(C)C(=O)OC1CCN2C1C(=CC2)CO
Proprietà calcolate
- Massa esatta: 237.13657
- Massa monoisotopica: 237.136493
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 373
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 49.8
- XLogP3: 0.5
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.18
- Punto di ebollizione: 343°C at 760 mmHg
- Punto di infiammabilità: 161.2°C
- Indice di rifrazione: 1.558
- PSA: 49.77
(1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate Letteratura correlata
-
J. Richard Liddell Nat. Prod. Rep. 1997 14 653
-
2. Circular dichroism of pyrrolizidine alkaloids and related compoundsC. C. J. Culvenor,D. H. G. Crout,W. Klyne,W. P. Mose,J. D. Renwick,P. M. Scopes J. Chem. Soc. C 1971 3653
-
D. J. Robins Nat. Prod. Rep. 1985 2 213
-
James Richard Liddell Nat. Prod. Rep. 1998 15 363
-
D. J. Robins Nat. Prod. Rep. 1986 3 297
6029-82-9 ((1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl (2Z)-2-methylbut-2-enoate) Prodotti correlati
- 2243507-32-4([1-(1,3-Benzodioxol-5-yl)cyclopropyl]methanamine;hydrochloride)
- 2171849-84-4(3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}ethoxy)propanoic acid)
- 2056111-45-4(2056111-45-4 (Free base))
- 61545-99-1(1-Methyl-3-octylimidazolium Bromide)
- 1708401-47-1(3-Difluoromethoxy-benzofuran-2-carboxylic acid)
- 2680764-55-8(1-Methyl-2-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid)
- 361150-63-2(3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one)
- 14548-50-6(7-Chloro-3,4-dihydroquinolin-2(1H)-one)
- 14623-49-5(8-methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine)
- 13754-41-1(4-Benzylpiperazin-2-one)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
